molecular formula C26H32N4O4S B4058972 N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide

N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide

Cat. No.: B4058972
M. Wt: 496.6 g/mol
InChI Key: KDVYEWZSMOOOMR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.21442669 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Several studies have explored the antitumor potential of compounds similar to N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide. For instance, Mohamed et al. (2016) synthesized a series of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, demonstrating significant antitumor efficacy against various cancer cell lines, including renal and lung cancer cells (Mohamed et al., 2016). Similarly, Ibrahim A. Al-Suwaidan et al. (2016) reported on novel 3-benzyl-substituted-4(3H)-quinazolinones with broad spectrum antitumor activity, highlighting their potential as more potent alternatives to the positive control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).

Cardiovascular and Hypotensive Effects

Quinazolinone derivatives have also been investigated for their cardiovascular and hypotensive effects. For example, a study by S. M. Abou-Seri et al. (2011) synthesized new quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists, which exhibited significant hypotensive activity in normotensive cats (Abou-Seri et al., 2011). Additionally, Y. Nomoto et al. (1991) synthesized 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives with cardiotonic activity, demonstrating their potential in cardiovascular therapeutics (Nomoto et al., 1991).

Antibacterial Activity

The antibacterial properties of similar compounds have been explored in several studies. For instance, Kashif Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, exhibiting moderate inhibitors against Gram-negative bacterial strains (Iqbal et al., 2017). Additionally, K. Nafeesa et al. (2017) reported on the synthesis of N-substituted derivatives of ethyl nipecotate with antibacterial and anti-enzymatic potential (Nafeesa et al., 2017).

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant properties of quinazolinone derivatives. Wassim El Kayal et al. (2022) synthesized novel 1-benzylsubstituted derivatives showing affinity to GABAergic biotargets and potential anticonvulsant activity in a PTZ-induced seizures model in mice (El Kayal et al., 2022).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-oxo-3-(3-piperidin-1-ylpropyl)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-33-19-11-12-22(23(17-19)34-2)27-24(31)18-35-26-28-21-10-5-4-9-20(21)25(32)30(26)16-8-15-29-13-6-3-7-14-29/h4-5,9-12,17H,3,6-8,13-16,18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVYEWZSMOOOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.